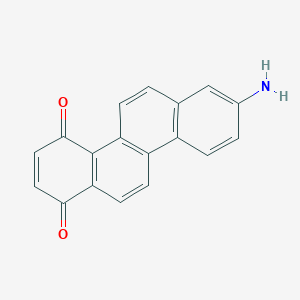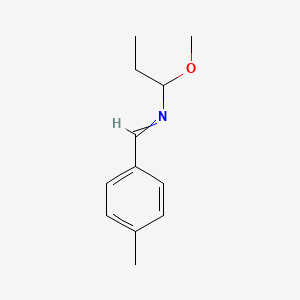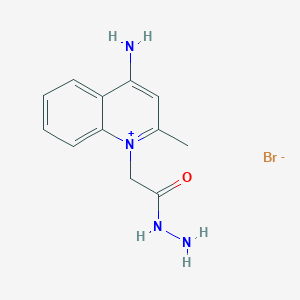
8-Aminochrysene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminochrysene-1,4-dione is a chemical compound with the molecular formula C16H9NO2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminochrysene-1,4-dione typically involves the reaction of chrysene-1,4-dione with an amine source. One common method is the nucleophilic substitution reaction where chrysene-1,4-dione is reacted with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 8-Aminochrysene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
8-Aminochrysene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Aminochrysene-1,4-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This property is particularly useful in cancer research, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
類似化合物との比較
Chrysene-1,4-dione: The parent compound, which lacks the amino group.
1,4-Diaminoanthraquinone: A structurally similar compound with two amino groups.
Mitoxantrone: An anticancer drug with a similar polycyclic structure.
Uniqueness: 8-Aminochrysene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its parent compound chrysene-1,4-dione, the presence of the amino group allows for a wider range of chemical reactions and potential applications. Compared to 1,4-diaminoanthraquinone and mitoxantrone, this compound offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific research and industrial applications.
特性
CAS番号 |
646059-61-2 |
|---|---|
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC名 |
8-aminochrysene-1,4-dione |
InChI |
InChI=1S/C18H11NO2/c19-11-2-4-12-10(9-11)1-3-14-13(12)5-6-15-16(20)7-8-17(21)18(14)15/h1-9H,19H2 |
InChIキー |
OTQUGCXAIQWBPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C(=O)C=CC4=O)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)


![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)


![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)

![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
